![molecular formula C10H18Br2S3 B14342593 [Thiene-2,5-diylbis(methylene)]bis(dimethylsulfanium) dibromide CAS No. 104108-98-7](/img/structure/B14342593.png)
[Thiene-2,5-diylbis(methylene)]bis(dimethylsulfanium) dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Thiene-2,5-diylbis(methylene)]bis(dimethylsulfanium) dibromide is a chemical compound that features a thiene ring substituted with methylene groups and dimethylsulfanium groups, with bromide ions as counterions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Thiene-2,5-diylbis(methylene)]bis(dimethylsulfanium) dibromide typically involves the reaction of thiene derivatives with dimethylsulfanium salts under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product, followed by purification steps such as recrystallization or chromatography to isolate the compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[Thiene-2,5-diylbis(methylene)]bis(dimethylsulfanium) dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium groups to sulfides.
Substitution: The bromide ions can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, [Thiene-2,5-diylbis(methylene)]bis(dimethylsulfanium) dibromide is used as a precursor for the synthesis of other sulfur-containing compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest for understanding its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential use as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance, including increased stability and functionality.
Mécanisme D'action
The mechanism of action of [Thiene-2,5-diylbis(methylene)]bis(dimethylsulfanium) dibromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic pathways, ultimately resulting in the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethoxymethane: A colorless flammable liquid with a low boiling point, used as a solvent and in the production of other chemicals.
Oxymethylene ethers (OMEs): Compounds with promising fuel properties and low emissions, used as alternative diesel fuels.
2-Methoxyphenyl isocyanate: A chemoselective reagent used in organic synthesis for protecting amines.
Uniqueness
[Thiene-2,5-diylbis(methylene)]bis(dimethylsulfanium) dibromide is unique due to its specific structural features, such as the thiene ring and dimethylsulfanium groups. These features confer distinct chemical reactivity and potential applications that are not observed in similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
104108-98-7 |
|---|---|
Formule moléculaire |
C10H18Br2S3 |
Poids moléculaire |
394.3 g/mol |
Nom IUPAC |
[5-(dimethylsulfoniomethyl)thiophen-2-yl]methyl-dimethylsulfanium;dibromide |
InChI |
InChI=1S/C10H18S3.2BrH/c1-12(2)7-9-5-6-10(11-9)8-13(3)4;;/h5-6H,7-8H2,1-4H3;2*1H/q+2;;/p-2 |
Clé InChI |
LDPQBKFSQBMGBG-UHFFFAOYSA-L |
SMILES canonique |
C[S+](C)CC1=CC=C(S1)C[S+](C)C.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


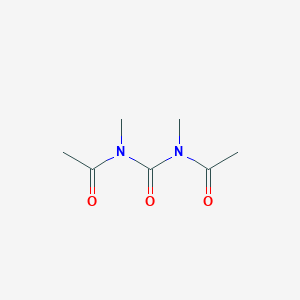
![1-[(Trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14342523.png)
mercury](/img/structure/B14342529.png)

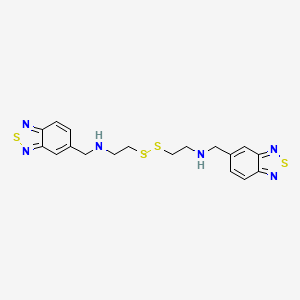
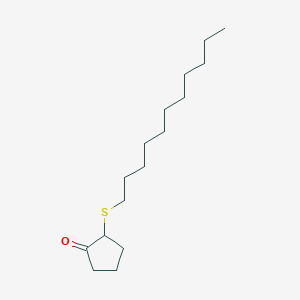
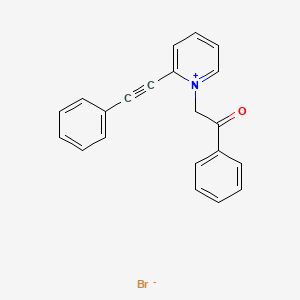
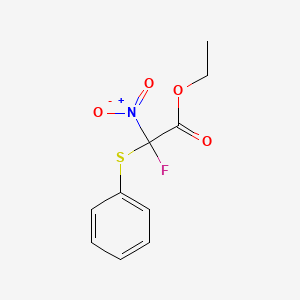
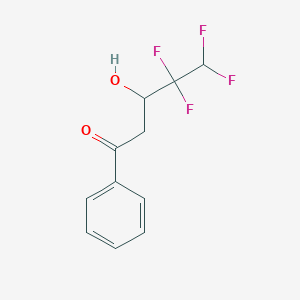


![2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol](/img/structure/B14342588.png)
![1,3-Bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B14342599.png)

